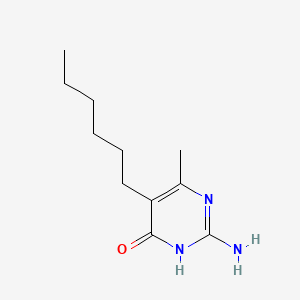
1,5-Dichloro-2-iodo-4-methoxy-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-iodo-4-methoxy-benzene is an organic compound with the molecular formula C7H5Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-methoxy-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,4-dichloro-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-iodo-4-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove halogen atoms.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,4-dimethoxy-5-iodobenzene, while oxidation with potassium permanganate can produce 2,4-dichloro-5-iodo-1-benzoquinone .
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-iodo-4-methoxy-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-iodo-4-methoxy-benzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2,4-Dichloro-5-fluoro-1-methoxybenzene: Fluorine substitution instead of iodine, leading to different reactivity and biological activity.
2,4-Dichloro-5-bromo-1-methoxybenzene: Bromine substitution, which can affect the compound’s reactivity and applications.
Uniqueness
1,5-Dichloro-2-iodo-4-methoxy-benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The iodine atom, in particular, makes it suitable for coupling reactions and other transformations that are not possible with similar compounds lacking iodine.
Propiedades
Fórmula molecular |
C7H5Cl2IO |
|---|---|
Peso molecular |
302.92 g/mol |
Nombre IUPAC |
1,5-dichloro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
Clave InChI |
YBMMOIHEXXGDMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8782442.png)






